N-Cbz-glycyl-L-tyrosine benzyl ester
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Overview
Description
N-Cbz-glycyl-L-tyrosine benzyl ester is a chemical compound that belongs to the class of carbamates. It is a derivative of glycine and tyrosine, two amino acids, and is often used in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-glycyl-L-tyrosine benzyl ester typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group, followed by coupling with L-tyrosine benzyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-glycyl-L-tyrosine benzyl ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrogenation: Removal of the Cbz group yields the free amine.
Hydrolysis: Hydrolysis of the ester bond yields the corresponding carboxylic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cbz-glycyl-L-tyrosine benzyl ester has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of N-Cbz-glycyl-L-tyrosine benzyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-glycyl-L-phenylalanine benzyl ester
- N-Cbz-glycyl-L-serine benzyl ester
- N-Cbz-glycyl-L-alanine benzyl ester
Uniqueness
N-Cbz-glycyl-L-tyrosine benzyl ester is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This functional group can participate in additional chemical reactions, such as phosphorylation, making the compound versatile for various applications .
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate |
InChI |
InChI=1S/C26H26N2O6/c29-22-13-11-19(12-14-22)15-23(25(31)33-17-20-7-3-1-4-8-20)28-24(30)16-27-26(32)34-18-21-9-5-2-6-10-21/h1-14,23,29H,15-18H2,(H,27,32)(H,28,30)/t23-/m0/s1 |
InChI Key |
DABILGXQXJZFSM-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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